Home > Products > Screening Compounds P117938 > 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine - 1082828-62-3

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Catalog Number: EVT-1705901
CAS Number: 1082828-62-3
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

Compound Description: These bola molecules are built around a central 1,3,4-oxadiazole ring and incorporate polyethylene glycol (PEG) linkers. They function as fluorescent chemosensors due to the combination of heteroaromatic cores and the PEG linker. This structure allows them to exhibit a "turn-off" fluorescence response when interacting with electron-deficient species like nitro-explosives (DNT, TNT, PETN) and Hg2+ cations. []

Relevance: This compound shares the 1,3,4-oxadiazole ring system with 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine. The presence of different substituents and an additional triazole ring in this compound highlights the versatility of the 1,3,4-oxadiazole moiety for developing sensors and exploring diverse applications beyond the piperidine derivative.

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of compounds combines a 1,3,4-oxadiazole ring with a chromen-2-one (coumarin) moiety. These molecules were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Compound 6e, in particular, demonstrated significant potency as an anticonvulsant at a low dose (30 mg/kg) in the MES test, surpassing the activity of many other compounds in the series. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: This series of VNI derivatives focuses on modifying the core structure of VNI, a known inhibitor of protozoan CYP51 (an enzyme involved in sterol biosynthesis). These modifications aim to target fungal CYP51, particularly from Aspergillus fumigatus and Candida albicans, to combat fungal infections. The design strategy involves incorporating structural features that improve binding to fungal CYP51, enhancing potency against these pathogens. []

Relevance: While not directly containing a piperidine ring, the VNI derivatives and 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine share the 1,3,4-oxadiazole moiety, suggesting a possible common precursor or synthetic pathway. This shared feature underscores the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry for targeting diverse therapeutic areas, ranging from antifungal agents to potential applications for the piperidine derivative.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, which are essential for T-cell function and play a role in the progression of autoimmune diseases like rheumatoid arthritis. Extensive structure-activity relationship studies optimized the compound's lipophilicity, leading to a favorable pharmacokinetic profile and demonstrating excellent safety margins in preclinical studies. []

Overview

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl group. Its molecular formula is C₁₀H₁₆ClN₃O, with a molecular weight of 229.71 g/mol. The presence of the oxadiazole ring suggests interesting reactivity and potential for biological interactions, making it a candidate for further research in drug development.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically oxadiazoles, which are known for their diverse biological activities. The synthesis of oxadiazole derivatives has been widely studied, with various methods reported in the literature. The classification of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine includes its role as a potential pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through various methods such as cyclization of amidoxime derivatives with carboxylic acids or through 1,3-dipolar cycloaddition reactions involving nitrile oxides and nitriles. One efficient method includes the use of Vilsmeier reagent to activate carboxylic acid groups for cyclization .
  2. Nucleophilic Alkylation: Following the formation of the oxadiazole ring, the next step often involves nucleophilic alkylation where the piperidine moiety is introduced. This step may utilize various alkylating agents depending on the desired substituents on the piperidine ring .
  3. Purification and Characterization: After synthesis, compounds are purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.
Molecular Structure Analysis

The structure of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine consists of:

  • A piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle.
  • A 5-cyclopropyl substituent on the oxadiazole ring that enhances its biological activity by potentially influencing its interaction with biological targets.

The molecular data includes:

  • Molecular Formula: C₁₀H₁₆ClN₃O
  • Molecular Weight: 229.71 g/mol
  • InChI Key: InChI=1S/C10H15N3O.ClH/c1...

This unique combination allows for diverse interactions within biological systems.

Chemical Reactions Analysis

The chemical reactions involving 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can vary based on its substituents:

  1. Reactivity of the Oxadiazole Ring: The oxadiazole moiety can undergo nucleophilic substitutions or cycloadditions due to its electron-deficient nature.
  2. Piperidine Reactivity: The piperidine nitrogen can participate in protonation and nucleophilic attacks, making it versatile in forming various derivatives.

Research indicates that modifications at different positions on the oxadiazole and piperidine rings can lead to compounds with varying biological activities .

Mechanism of Action

The mechanism of action for compounds like 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine often involves:

  1. Target Interaction: Binding to specific receptors or enzymes within biological systems.
  2. Biological Pathways Modulation: Influencing pathways such as neurotransmission or metabolic processes through competitive inhibition or agonistic actions.

Studies are ongoing to elucidate these interactions further and determine specific targets within cellular systems .

Physical and Chemical Properties Analysis

The physical properties of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine include:

  • Appearance: Typically exists as a solid or crystalline form.

Chemical properties may include:

  • Solubility: Soluble in organic solvents; solubility in water may vary depending on the salt form (e.g., hydrochloride).

These properties are crucial for understanding its behavior in biological systems and formulation in pharmaceutical applications.

Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  2. Antimicrobial Research: Preliminary studies suggest significant antimicrobial activities against both Gram-positive and Gram-negative bacteria.
  3. Drug Development: Its unique structure makes it a candidate for further investigation into its pharmacological profiles and therapeutic efficacy .
Synthetic Methodologies for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Derivatives

Multi-Step Organic Synthesis Pathways

Cyclization Strategies for Oxadiazole Ring Formation

The synthesis of the 1,3,4-oxadiazole ring represents a critical step in accessing the core scaffold of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine. Two predominant cyclization approaches dominate the literature:

  • Acylhydrazide Cyclodehydration: Piperidine-4-carboxylic acid serves as the starting material, converted to the corresponding ester hydrazide (via hydrazine hydrate treatment), followed by condensation with cyclopropanecarbonyl chloride. The resulting diacylhydrazide undergoes ring closure using dehydrating agents. Phosphorus oxychloride (POCl₃) remains the most widely employed reagent for this transformation, yielding 65-75% under reflux conditions [1] . Alternative dehydrants include thionyl chloride (SOCl₂) and p-toluenesulfonic acid (PTSA), though these may require higher temperatures (110-130°C) [1].

  • Oxidative Cyclization: Acylthiosemicarbazides derived from piperidine-4-carboxylic acid undergo oxidative cyclization using iodine/potassium iodide (I₂/KI) in ethanol. This method achieves moderate yields (60-70%) but offers superior functional group tolerance compared to POCl₃-mediated routes. Recent advances utilize 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a safer, high-yielding (87-97%) oxidant at ambient temperature [8]. Microwave-assisted cyclization significantly reduces reaction times (≤30 minutes) while improving yields by 15-20% relative to conventional heating [1].

Table 1: Cyclization Methods for 5-Cyclopropyl-1,3,4-oxadiazole-Piperidine Hybrids

Cyclization MethodReagent/ConditionsYield RangeKey AdvantagesLimitations
Acylhydrazide DehydrationPOCl₃, reflux, 4-6 h65-75%High reliability, scalableCorrosive reagent, harsh conditions
Acylhydrazide DehydrationSOCl₂, 110°C, 8 h50-60%Widely availableExtended reaction time
Oxidative CyclizationI₂/KI, EtOH, reflux, 12 h60-70%Functional group toleranceModerate yields
Oxidative CyclizationDBDMH, DCM, rt, 1-2 h87-97%Mild conditions, high yieldsHigher reagent cost
Microwave-AssistedPOCl₃, 150°C, 20-30 min80-85%Rapid synthesis, improved yieldsSpecialized equipment required

Piperidine Functionalization via Reductive Amination or Nucleophilic Substitution

The secondary amine within the piperidine ring enables versatile late-stage derivatization:

  • N-Alkylation via Reductive Amination: Treatment of the parent piperidine-oxadiazole with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) affords tertiary amines. Aliphatic aldehydes (e.g., acetaldehyde, isobutyraldehyde) react efficiently (70-85% yield) within 12-24 hours at room temperature. Bulky ketones exhibit slower kinetics, requiring elevated temperatures (40-50°C) [2] [6].

  • Nucleophilic Substitution: Displacement of alkyl halides by the piperidine nitrogen occurs under mild basic conditions (K₂CO₃ or DIEA). Primary alkyl halides (e.g., methyl iodide, ethyl bromoacetate) react readily in acetonitrile (60-80°C, 4-8 h, 75-90% yield). Secondary halides require polar aprotic solvents like DMF and extended reaction times (24-48 h) due to steric hindrance [6]. Notably, 2-chloroacetamide derivatives react selectively with the piperidine nitrogen over competing nucleophiles, enabling access to pharmacologically relevant amide-linked analogs [6].

Table 2: Piperidine Nitrogen Functionalization Strategies

Reaction TypeReagents/ConditionsElectrophile ExamplesYield RangeApplication Scope
Reductive AminationRCHO, NaBH(OAc)₃, DCM, rt, 12-24 hAcetaldehyde, Benzaldehyde70-85%Tertiary alkyl/arylalkyl amines
Nucleophilic SubstitutionR-X, K₂CO₃, CH₃CN, 60-80°C, 4-8 hCH₃I, BrCH₂COOEt75-90%N-Alkylation, ester functionalization
Amide FormationRCOCl/DIEA or RCOOH/EDC, DCM/DMF, 0°C-rtCinnamoyl chloride, Arylsulfonyl chlorides65-85%Carboxamides, sulfonamides

Coupling Reactions with Heterocyclic Electrophiles

The piperidine nitrogen efficiently participates in coupling reactions with complex heterocyclic electrophiles:

  • Acylation: Quinoline-2-carbonyl chloride couples with 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine in anhydrous DCM using N,N-diisopropylethylamine (DIEA) as a base. This affords the hybrid derivative 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline in 68% yield after chromatographic purification. Microwave-assisted acylation (DMF, 120°C, 20 min) enhances yields to 82% [7].

  • Sulfonylation: Benzenesulfonyl chloride derivatives react with the piperidine nitrogen in tetrahydrofuran (THF) at 0°C to room temperature. Electron-deficient sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) require stoichiometric DIEA, achieving 70-75% yields. The resulting sulfonamides exhibit enhanced biological target engagement potential [7].

  • Transition Metal-Catalyzed Coupling: Buchwald-Hartwig amination enables C–N bond formation between aryl halides and the piperidine nitrogen. Using Pd₂(dba)₃/XPhos catalyst system and cesium carbonate (Cs₂CO₃) base in toluene (100°C, 24 h), electron-deficient aryl bromides couple moderately (50-65%). This method remains less efficient than direct acylation/sulfonylation for this substrate class .

Optimization of Reaction Parameters

Solvent and Catalyst Selection for Yield Enhancement

Solvent polarity and catalyst choice critically impact reaction efficiency across synthetic steps:

  • Cyclization Reactions: Polar aprotic solvents (DMF, NMP) optimize oxadiazole ring closure via acylhydrazide dehydration, facilitating high-temperature reactions (120-140°C) without decomposition. Catalytic p-toluenesulfonic acid (10 mol%) in toluene significantly accelerates cyclodehydration, reducing reaction times from 12 hours to 3 hours while maintaining 80-85% yields . For oxidative cyclization, ethanol/water mixtures (4:1) with DBDMH enable homogeneous reaction conditions, improving yields by 10-15% versus pure ethanol [8].

  • Piperidine Functionalization: Reductive amination proceeds optimally in dichloromethane (DCM) due to its ability to solubilize both iminium intermediates and borohydride reductants. Acetonitrile surpasses DMF in nucleophilic substitution reactions, minimizing N-oxide byproduct formation. For ester hydrolysis (e.g., ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate), THF/water mixtures with lithium hydroxide (LiOH) afford quantitative conversion at 50°C within 2 hours [9].

  • Coupling Reactions: Carbodiimide-mediated amide coupling (EDC/HOBt) in DMF achieves 85-90% conversion for sterically hindered acids. Protic solvents (e.g., n-butanol) improve microwave-assisted acylations by reducing side product formation through controlled dielectric heating [7].

Table 4: Optimized Solvent Systems for Key Synthetic Steps

Reaction StepOptimal Solvent SystemCatalyst/AdditiveTemperatureYield Improvement vs. Standard
Oxadiazole CyclizationToluenePTSA (10 mol%)110°C, 3 h+15-20% over neat POCl₃
Oxidative CyclizationEtOH/H₂O (4:1)DBDMH (1.2 equiv)rt, 2 h+10-15% over anhydrous EtOH
Reductive AminationDCMNaBH(OAc)₃ (1.5 equiv)rt, 12 hMinimal byproducts
Nucleophilic SubstitutionCH₃CNK₂CO₃ (2 equiv)80°C, 6 h+10% yield over DMF
Ester HydrolysisTHF/H₂O (3:1)LiOH (3 equiv)50°C, 2 hQuantitative conversion
Amide CouplingDMFEDC/HOBt (1.2 equiv each)rt, 12 h85-90% for hindered acids

Purification Techniques (Chromatography, Recrystallization)

Effective purification ensures product integrity across synthetic stages:

  • Chromatographic Methods: Silica gel chromatography remains indispensable for isolating intermediates and final products. Nonpolar mobile phases (hexane/ethyl acetate 7:3 to 1:1) effectively resolve the parent piperidine-oxadiazole (Rf ≈ 0.3-0.4). Derivatives bearing polar groups (e.g., 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide) require gradient elution (DCM to DCM/methanol 95:5) for optimal separation. Reverse-phase C18 chromatography (acetonitrile/water) purifies highly polar sulfonamide derivatives [6] [7].

  • Recrystallization: High-purity crystalline derivatives (>99% by HPLC) are obtained via solvent optimization. The parent compound recrystallizes effectively from ethanol/water (4:1), forming needle-like crystals. Acetamide derivatives (e.g., VC6332192) precipitate from hot isopropanol, while quinoline-containing hybrids require ethyl acetate/hexane mixtures. Critical parameters include controlled cooling rates (0.5-1°C/min) and seed crystal addition [1] [9].

  • Combined Approaches: Multi-step purification proves essential for complex hybrids. For example, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline requires initial flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from toluene to achieve ≥98% purity .

Table 5: Purification Protocols for Key Derivatives

Compound TypeRecommended Purification MethodConditionsPurity AchievableRecovery Yield
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidineRecrystallizationEtOH/H₂O (4:1), slow cooling>99%85-90%
N-(2,3-Dichlorophenyl)acetamide DerivativesSilica ChromatographyDCM → DCM/MeOH (95:5) gradient95-97%75-80%
Quinoline-1-carbonyl HybridsSilica Chromatography + RecrystallizationEA/Hex (1:1); then toluene recrystallization≥98%60-65%
Sulfonamide DerivativesReverse-Phase Chromatography (C18)CH₃CN/H₂O gradient97-99%70-75%
Ethyl Ester PrecursorsRecrystallizationIPA, hot filtration>98%80-85%

Properties

CAS Number

1082828-62-3

Product Name

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2

InChI Key

LTIDKFOVOHXIJW-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(O2)C3CCNCC3

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.